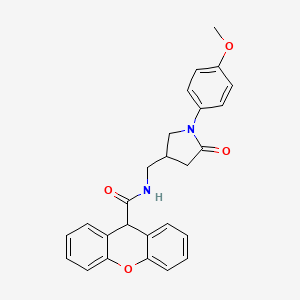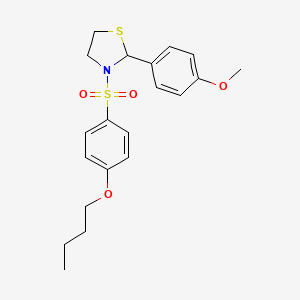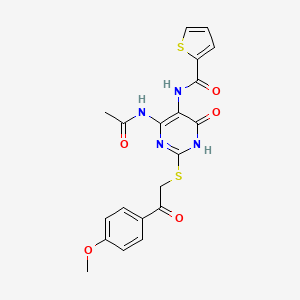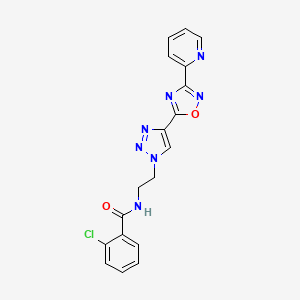![molecular formula C14H17ClF2N2O B2435879 1-氯-1,1-二氟-4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-丁醇 CAS No. 692738-19-5](/img/structure/B2435879.png)
1-氯-1,1-二氟-4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a synthetic compound that features a unique combination of a chloro-difluoro group and an indole moiety
科学研究应用
1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The indole moiety is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: This compound can be used in the production of advanced materials with unique properties.
作用机制
Target of Action
The primary targets of this compound are likely to be proteins or enzymes that interact with indole derivatives. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets likely involves the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
The affected pathways are likely to be those involving the targets of the compound. Given the broad-spectrum biological activities of indole derivatives , the compound could potentially affect a wide range of biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the diverse biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s optical properties and absorption section can enhance with solvent polarity due to the intramolecular charge transfer (ICT) process . This suggests that the compound’s action could be influenced by the polarity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the chloro-difluoro group and the amino-butanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro-difluoro group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
Similar Compounds
1-chloro-2,4-difluorobenzene: Similar in having a chloro-difluoro group but lacks the indole moiety.
2-chloro-1,4-difluorobenzene: Another compound with a chloro-difluoro group but different substitution pattern.
Uniqueness
1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is unique due to the presence of both the indole moiety and the chloro-difluoro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMQSSCHXQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)
![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/new.no-structure.jpg)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)
![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435809.png)





![N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2435819.png)
